molecular formula C13H21O3P B8464394 Diethyl 3-Phenylpropylphosphonate

Diethyl 3-Phenylpropylphosphonate

Cat. No. B8464394
M. Wt: 256.28 g/mol
InChI Key: BUENQOWHFFPBLL-UHFFFAOYSA-N
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Patent
US05852198

Procedure details

A solution of compound 5e (30 mg) in ethanol (5 mL) was hydrogenated over 10% Pd/C (5 mg) at atmospheric pressure. The mixture was vigorously stirred at r.t for 3 h, whereupon the catalyst was removed by filtration and the filtrate concentrated under reduced pressure to afford 7a as a colorless oil (30 mg, 99% yield). 1H NMR (CDCl3) δ1.30 (t, J=7.1 Hz, 6 H), 1.69-1.77 (m, 2 H), 1.91-1.94 (m, 2 H), 2.69 (t, J=7.5 Hz, 2 H), 4.04-4.10 (m, 4 H), 7.16-7.30 (m, 5 H).
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mg
Type
catalyst
Reaction Step Three
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]1(/[CH:7]=[CH:8]/[CH2:9][P:10]([O:15][CH2:16][CH3:17])(=[O:14])[O:11][CH2:12][CH3:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)C.[Pd]>[C:1]1([CH2:7][CH2:8][CH2:9][P:10](=[O:14])([O:11][CH2:12][CH3:13])[O:15][CH2:16][CH3:17])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
C1(=CC=CC=C1)/C=C/CP(OCC)(=O)OCC
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
5 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was vigorously stirred at r.t for 3 h, whereupon the catalyst
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCP(OCC)(OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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